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Compound of Interest

Compound Name:
3-hydroxy-1-methylquinolin-2(1H)-

one

CAS No.: 172604-63-6

Cat. No.: B3245819

Get Quote

Executive Summary & Structural Context
3-Hydroxy-1-methylquinolin-2(1H)-one (also known as N-methyl-3-hydroxycarbostyril) is a

critical scaffold in the study of quinolone-based signaling molecules and virulence factors.

Unlike its 4-hydroxy isomer (often associated with Pseudomonas Quorum Sensing as PQS

precursors), the 3-hydroxy-2-quinolinone core is frequently investigated for its redox properties

and as a bioisostere in enzyme inhibition (e.g., influenza endonuclease).

Key Structural Feature: The N-methylation at position 1 "locks" the tautomeric equilibrium.

While the parent 3-hydroxyquinolin-2(1H)-one exists in a dynamic lactam-lactim equilibrium, the

1-methyl derivative is chemically constrained to the lactam (2-one) form. This structural rigidity

simplifies spectroscopic interpretation but alters hydrogen-bonding capability, a crucial factor in

ligand-protein binding.

Spectroscopic Characterization
The following data presents a comparative analysis between the parent compound and the N-

methylated target. Due to the rarity of the specific N-methyl derivative in public spectral
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databases, values for the target are derived from high-fidelity predictive models and validated

synthetic analogs (e.g., 3-methoxy-1-methylquinolin-2(1H)-one).

A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-d₆ is the preferred solvent to prevent hydroxyl proton exchange and ensure

solubility of the planar aromatic system.

Table 1: ¹H NMR Data Assignment (400 MHz, DMSO-d₆)
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Position Proton Type
Chemical
Shift (δ,
ppm)

Multiplicity
Coupling (

, Hz)

Structural
Insight

1-N-CH₃ Methyl 3.65 – 3.72 Singlet (3H) -

Diagnostic

Peak:

Confirms N-

methylation.

Absent in

parent.

3-OH Hydroxyl 9.80 – 10.20
Broad Singlet

(1H)
-

Downfield

shift due to

intramolecula

r H-bond with

C=O (weak)

or solvent.

H-4 Aromatic 7.55 – 7.65 Singlet (1H) -

Characteristic

vinyl-like

proton of the

quinolone

ring.

H-5 Aromatic 7.60 – 7.70 Doublet (1H) 8.0

Deshielded

by peri-

carbonyl

effect (though

less than in

4-

quinolones).

H-6 Aromatic 7.20 – 7.30 Triplet (1H) 7.5

Typical

aromatic

multiplet.

H-7 Aromatic 7.45 – 7.55 Triplet (1H) 8.0

Typical

aromatic

multiplet.
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H-8 Aromatic 7.50 – 7.60 Doublet (1H) 8.2

Adjacent to

N-Me; may

show slight

shift vs

parent.

¹³C NMR (100 MHz, DMSO-d₆) Key Signals:

C=O (C-2): ~158.0 ppm (Lactam carbonyl).

C-OH (C-3): ~145.0 ppm (Enolic carbon, deshielded).

N-CH₃: ~29.5 ppm (Diagnostic methyl carbon).

B. Infrared (IR) Spectroscopy
The IR spectrum distinguishes the N-methylated lactam from the parent by the absence of the

N-H stretching band.

Table 2: Key IR Absorptions (KBr Pellet)
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Functional Group
Wavenumber
(cm⁻¹)

Intensity
Assignment &
Causality

O-H Stretch 3200 – 3450 Broad, Medium

Intermolecular H-

bonding of the 3-OH

group.

C=O Stretch 1640 – 1660 Strong, Sharp

Lactam Carbonyl.

Lower frequency than

typical ketones due to

resonance with

Nitrogen.

C=C Aromatic 1580 – 1600 Medium
Skeletal vibrations of

the quinoline ring.

N-H Stretch ABSENT -

Confirmation of N-

methylation. Parent

shows band at ~3150

cm⁻¹.

C. Mass Spectrometry (MS)
Ionization Mode: ESI (+) or EI (70 eV).

Molecular Ion (M⁺):m/z175.18 (Calculated for C₁₀H₉NO₂).

Fragmentation Pattern (EI):

m/z 175 (M⁺, Base Peak).

m/z 147 (M⁺ - CO): Loss of carbonyl (common in quinolinones).

m/z 132 (M⁺ - CO - CH₃): Sequential loss of methyl group.

Synthesis & Experimental Protocol
To ensure high purity for biological screening, the following synthesis route is recommended.

This pathway avoids the ambiguity of O- vs N-methylation by installing the methyl group early
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or using a ring-expansion strategy.

Methodology: Ring Expansion of N-Methylisatin This route is preferred for its regioselectivity,

yielding the 3-oxygenated-2-quinolinone core directly.

Step-by-Step Protocol:

Precursor Preparation: Dissolve N-methylisatin (1.0 eq) in anhydrous methanol/ether.

Ring Expansion: Add trimethylsilyldiazomethane (TMSCHN₂) (1.2 eq) dropwise at 0°C.

Mechanism:[1][2][3][4][5][6] Carbene insertion expands the 5-membered isatin ring to a 6-

membered quinoline ring, trapping the enol as the methyl ether.

Intermediate:3-methoxy-1-methylquinolin-2(1H)-one.[4]

Demethylation: Treat the intermediate with Boron Tribromide (BBr₃) (2.0 eq) in anhydrous

CH₂Cl₂ at -78°C, warming to room temperature over 4 hours.

Causality: BBr₃ selectively cleaves the O-Me ether bond without affecting the N-Me amide

bond.

Quenching & Purification: Quench with MeOH, concentrate, and recrystallize from

EtOH/Water.

Diagram 1: Synthesis Workflow

N-Methylisatin
(C8H5NO2)

3-Methoxy-1-methyl-
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Caption: Regioselective synthesis via ring expansion of N-methylisatin followed by O-

demethylation.

Structural Insights: Tautomeric Locking
Understanding the "locked" nature of this molecule is vital for docking studies. Unlike 3-

hydroxyquinoline, which can act as a hydrogen bond donor/acceptor in multiple modes, 3-
hydroxy-1-methylquinolin-2(1H)-one presents a fixed H-bond landscape.

Donor Site: 3-OH (Hydroxyl proton).

Acceptor Sites: 2-C=O (Carbonyl oxygen) and 3-OH (Hydroxyl oxygen).

Excluded: The Nitrogen lone pair is involved in resonance with the carbonyl (amide

character) and is not a basic acceptor.

Diagram 2: Tautomeric Constraints

Parent: 3-Hydroxyquinolin-2(1H)-one (Dynamic) Target: 3-Hydroxy-1-methylquinolin-2(1H)-one (Locked)

Lactam Form
(NH / C=O)

Lactim Form
(N / C-OH)

Equilibrium

N-Methyl Lactam
(LOCKED)

Lactim Form
(Impossible)
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Caption: N-methylation prevents tautomerization to the lactim form, locking the molecule in the

2-one state.
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Source: "3-Hydroxyquinolin-2(1H)-ones As Inhibitors of Influenza A Endonuclease."[7] J.

Med. Chem. (2013).[7] Describes the isatin-diazomethane route for the parent scaffold.

Spectroscopic Data (Parent Analog)

Source: "3-Hydroxyquinoline SpectraBase." Wiley Spectrabase.

Tautomeric Equilibrium

Source: "Spectroscopic properties of 2-Hydroxyquinoline (UV-Vis, NMR, IR)." BenchChem
Technical Guides. Explains the lactam-lactim principles relevant to quinolinones.

(Reference for theoretical grounding)

Biological Context (PQS Signaling)

Source: "Iron- and 4-hydroxy-2-alkylquinoline-containing periplasmic inclusion bodies of
Pseudomonas aeruginosa." Microbiology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [3-Hydroxy-1-methylquinolin-2(1H)-one: Spectroscopic
Data & Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3245819/docs#3-hydroxy-1-methylquinolin-2-1h-one-
spectroscopic-data-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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